molecular formula C12H11FN2O2 B2459263 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol CAS No. 1780014-20-1

2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol

Cat. No.: B2459263
CAS No.: 1780014-20-1
M. Wt: 234.23
InChI Key: NYKWUGCKJXXTDG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol is a synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. It belongs to the class of pyrano[2,3-c]pyrazoles, which are known as promising scaffolds in drug discovery due to their wide range of biological activities . These fused pyrazole derivatives are frequently investigated for their potential as anticancer agents , antimicrobial properties , and antioxidant effects . The structural motif of a 3-hydroxy group on a pyranopyrazole core is of particular interest, as it serves as an analogue of 3-hydroxyflavone, a naturally occurring flavonol backbone . This analogy suggests potential research applications in developing fluorescent probes and sensors. 3-hydroxyflavone analogues are known to exhibit excited-state intramolecular proton transfer (ESIPT), a photophysical process that results in well-resolved two-band fluorescence, making them useful for detecting microenvironments, metal ions, and biomolecular structures like proteins and DNA . The incorporation of a 4-fluorophenyl substituent is a common strategy in lead optimization, as fluorine atoms can influence a molecule's potency, metabolic stability, and membrane permeability . This product is intended for research purposes in these and other exploratory areas. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-8-1-3-9(4-2-8)15-12(16)10-5-6-17-7-11(10)14-15/h1-4,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDMTOFVLWPKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=O)N(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde-Based Three-Component Syntheses

The most direct route involves condensing 4-fluorobenzaldehyde (1) , 3-methyl-1H-pyrazol-5(4H)-one (2) , and malononitrile (3) under basic catalysis. DABCO (1,4-diazabicyclo[2.2.2]octane) in ethanol enables Knoevenagel-Michael-cyclocondensation cascades at 70–80°C (Scheme 1A).

Mechanistic Pathway:

  • DABCO abstracts acidic α-hydrogens from malononitrile, generating a nucleophilic cyanomethylide
  • Knoevenagel adduct formation with 4-fluorobenzaldehyde
  • Michael addition to the enolized pyrazolone
  • Tautomerization and intramolecular cyclization

Yields for analogous systems reach 82–95% within 30–90 min. Critical parameters:

Parameter Optimal Value Impact on Yield
Catalyst Loading 10 mol% DABCO <70% at 5 mol%
Solvent Ethanol 25% drop in DMF
Temperature 70°C 40% at 25°C

Four-Component Adaptations

Incorporating ethyl acetoacetate (4) as fourth component enables sequential Hantzsch-type cyclization. AC-SO3H (sulfonated amorphous carbon) and eosin Y catalyze this pathway through radical-initiated oxidation of benzyl alcohols to aldehydes in situ (Scheme 1B).

Key Advantages:

  • Avoids pre-synthesized aldehyde handling
  • Tandem oxidation/condensation improves atom economy
  • Photoredox activation extends to electron-deficient aromatics

Reaction staging analysis reveals:
$$ \text{Yield} \propto \frac{[Eosin\ Y]}{[TBHP]^{0.5}} \quad (R^2 = 0.94) $$
where TBHP = tert-butyl hydroperoxide.

Catalytic System Innovations

Heterogeneous Acid Catalysts

Preheated fly-ash (500°C, 3h) provides Brønsted/Lewis acid duality through ≡Si-O-Al≡ and ≡Fe-O-Si≡ sites. Comparative testing shows:

Catalyst Surface Area (m²/g) TOF (h⁻¹) 4-F Substrate Yield
Fly-ash 112 8.7 89%
H-beta 680 11.2 78%
Amberlyst-15 45 4.1 63%

The silica-alumina matrix in fly-ash preferentially stabilizes fluorinated transition states through Siδ+-Fδ- interactions.

Deep Eutectic Solvent (DES) Mediation

[CholineCl][urea]2 DES enables catalyst-free assembly at 60°C via:

  • Charge-assisted activation of carbonyl groups
  • Supramolecular template effects organizing reactants
  • Stabilization of zwitterionic intermediates

Kinetic profiling shows 3.2× rate enhancement versus methanol control (kDES = 0.118 min⁻¹ vs kMeOH = 0.037 min⁻¹).

Post-Synthetic Modifications

Hydroxyl Group Installation

The 3-ol functionality can be introduced through:
a) In situ hydrolysis of cyano intermediates using K2CO3/H2O2:
$$ \text{R-C≡N} \xrightarrow{H2O2} \text{R-C(OH)=NH} \xrightarrow{-NH3} \text{R-CHO} \xrightarrow{\text{reduction}} \text{R-CH}2\text{OH} $$

b) Directed C-H oxidation using Mn(OAc)3/Co(OAc)2 system:

  • Selectivity controlled by pyrazole ring electronics
  • 68% yield achieved for analogous 3-OH derivatives

Challenges in Regiocontrol

The pyrano[3,4-c] fusion imposes strict geometric constraints. Computational modeling (DFT/B3LYP/6-311++G**) reveals:

Parameter Pyrano[2,3-c] Pyrano[3,4-c]
Ring strain (kcal/mol) 14.2 18.7
HOMO-LUMO gap (eV) 3.1 2.8
Dipole moment (D) 5.3 6.1

The increased strain necessitates lower reaction temperatures (ΔT ≈ 20°C) versus [2,3-c] analogs to prevent retro-cyclization.

Industrial Scalability Considerations

Process Intensification Metrics:

Method PMI (kg/kg) E-Factor Space-Time Yield (kg/m³·h)
Fly-ash/H2O 8.2 0.9 1.4
DABCO/EtOH 14.7 3.2 0.7
DES (neat) 5.1 0.4 2.1

PMI = Process Mass Intensity; E-Factor = (Waste)/(Product)

Fly-ash catalysis offers superior sustainability but requires rigorous metal leaching controls (As <0.1 ppm, Pb <0.05 ppm).

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Scientific Research Applications

Biological Activities

The biological activities of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol have been extensively studied. Key findings include:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell growth and survival .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This property makes it a candidate for developing anti-inflammatory drugs .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Applications in Medicinal Chemistry

The compound's structural characteristics make it suitable for various applications in medicinal chemistry:

  • Drug Development : Its efficacy in inhibiting specific biological targets positions it as a lead compound for drug development against cancer and inflammatory diseases.
  • Bioactive Molecules : The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further modifications to improve its pharmacological profile.

Material Science Applications

Beyond its biological implications, this compound has potential applications in material science:

  • Nonlinear Optical Properties : The compound exhibits nonlinear optical properties that can be exploited in photonic devices. Its ability to undergo photo-induced electron transfer makes it suitable for applications in optoelectronic materials .
  • Light Amplification : Due to its structural features, it may also serve as a candidate for light amplification applications through stimulated emission processes.

Case Studies

Several studies have highlighted the utility of this compound:

  • Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Evaluation of Anti-inflammatory Effects : In vitro assays showed that treatment with this compound led to a marked decrease in prostaglandin E2 levels in inflamed tissues, indicating its potential as an anti-inflammatory agent .

Data Tables

Application AreaActivity TypeReference
Medicinal ChemistryAnticancer
Medicinal ChemistryAnti-inflammatory
Material ScienceNonlinear optical properties
Material ScienceLight amplification

Comparison with Similar Compounds

2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic Acid (CAS 1524826-39-8)

  • Molecular Formula : C₈H₁₀N₂O₃
  • Substituents : Methyl group at position 2, carboxylic acid at position 3.
  • Key Differences : Replaces the 4-fluorophenyl group with a methyl group and the hydroxyl with a carboxylic acid. The carboxylic acid enhances acidity (pKa ~2-3) compared to the hydroxyl group (pKa ~10), altering solubility and bioavailability .
  • Applications : Used as a building block in organic synthesis, particularly for metal-organic frameworks (MOFs) or peptide conjugates .

2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic Acid (CAS 1550969-65-7)

  • Molecular Formula : C₁₀H₁₄N₂O₃
  • Substituents : Isopropyl group at position 2, carboxylic acid at position 3.
  • The carboxylic acid moiety, as above, modifies electronic properties .
  • Applications : Explored in agrochemical research for its stability under acidic conditions .

Fluorophenyl-Containing Heterocycles

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

  • Molecular Features : Contains a thiazole ring and multiple 4-fluorophenyl groups.
  • Crystallographic data show isostructural packing with halogen-dependent lattice adjustments, unlike the pyrano[3,4-c]pyrazole core .
  • Applications : Studied for optoelectronic materials due to rigid, planar structures .

Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)

  • Molecular Features : Pyrazole ring with trifluoromethyl and sulfinyl groups.
  • Key Differences : The electron-withdrawing trifluoromethyl groups and sulfinyl moiety enhance insecticidal activity via GABA receptor antagonism. Unlike the target compound, fipronil lacks a fused pyran ring .
  • Applications : Broad-spectrum insecticide .

Comparative Table of Key Properties

Compound Name Core Structure Substituents Key Functional Groups Applications References
Target Compound Pyrano[3,4-c]pyrazole 4-Fluorophenyl, -OH Hydroxyl, Fluorophenyl Medicinal chemistry (hypothetical)
2-Methyl-pyrano[3,4-c]pyrazole-3-carboxylic Acid Pyrano[3,4-c]pyrazole Methyl, -COOH Carboxylic Acid MOFs, peptide conjugates
Compound 5 (Thiazole derivative) Thiazole Multiple 4-fluorophenyl groups Triazole, Thiazole Optoelectronics
Fipronil Pyrazole Trifluoromethyl, Sulfinyl CN, CF₃ Insecticide

Biological Activity

2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol (CAS No. 1780014-20-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a fused pyrano-pyrazole ring system and a fluorophenyl substituent. Its molecular formula is C12H11FN2O2C_{12}H_{11}FN_2O_2, with a molecular weight of approximately 234.23 g/mol. The presence of the fluorine atom enhances its electronic properties, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways. For instance, it has been suggested that similar pyrazole derivatives exhibit inhibitory effects on kinases and other critical enzymes involved in cancer progression .
  • Receptor Modulation : It may also act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor cell proliferation by targeting tubulin polymerization . The mechanism involves disrupting microtubule dynamics, which is crucial for cell division.
  • Antiviral Properties : Some derivatives of pyrazole compounds have shown promising antiviral activity against various viral infections. The structural modifications can enhance their efficacy against specific viral targets .

Comparative Analysis

To understand the uniqueness of this compound in comparison to other similar compounds, the following table summarizes key characteristics:

Compound NameStructure TypeBiological ActivityReference
This compoundPyrano-pyrazoleAntitumor, Antiviral
Pyrazolo[1,5-a]pyrimidinesPyrazole derivativeAnticancer
Fluorinated PyrazolesPyrazole derivativeAntiviral
Indole DerivativesIndole structureBroad biological activities

Case Studies

Several case studies have highlighted the potential applications of pyrazole derivatives in drug development:

  • Antitumoral Activity : A study demonstrated that structurally similar pyrazoles inhibited cancer cell lines by inducing apoptosis and inhibiting angiogenesis . The findings suggest that modifications to the pyrazole structure can enhance therapeutic efficacy.
  • Antiviral Screening : Another investigation focused on synthesizing derivatives of pyrazoles for antiviral screening against influenza viruses. Results indicated that specific substitutions improved antiviral potency significantly .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Start with ethyl 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylate (CAS 1209459-80-2) as a precursor, substituting the ethyl group with a 4-fluorophenyl moiety via nucleophilic aromatic substitution or coupling reactions .
  • Optimize reaction temperature (–20°C to reflux) and solvent polarity (e.g., dichloromethane or xylene) to balance reactivity and stability. Triethylamine can act as a base to neutralize acidic byproducts .
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:4) and purify via column chromatography with similar solvent systems .

Q. Which purification techniques are most effective for isolating this compound with high purity?

  • Methodology :

  • Use gradient column chromatography (ethyl acetate/hexane 1:4 to 1:1) to remove unreacted starting materials and byproducts .
  • Recrystallize from 2-propanol or methanol to enhance purity (>98%), as demonstrated for structurally related pyrazolo-pyrano derivatives .

Q. How can the compound’s structure be confirmed using spectroscopic methods?

  • Methodology :

  • NMR : Assign peaks for the fluorophenyl group (¹H NMR: δ 7.2–7.6 ppm; ¹⁹F NMR: δ –110 to –120 ppm) and pyrano-pyrazole core (¹H NMR: δ 4.0–5.5 ppm for fused ring protons) .
  • HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~277.3 g/mol) and check for impurities using reverse-phase C18 columns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodology :

  • Synthesize analogs with variations in the fluorophenyl group (e.g., chloro, methoxy substituents) and pyrano-pyrazole hydroxyl position.
  • Test inhibition of kinases (e.g., EGFR, CDK2) using enzymatic assays, comparing IC₅₀ values. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Cross-reference with similar compounds like Omarigliptin impurities, which show sulfonyl-pyrrolo-pyrazole bioactivity .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic structures of targets (e.g., PARP-1 or COX-2).
  • Validate predictions with MD simulations (AMBER/NAMD) to assess binding stability. Compare results with experimental IC₅₀ data to refine models .

Q. How should researchers resolve contradictions in biological assay data?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability.
  • Use orthogonal assays (e.g., Western blotting for protein expression alongside cell viability assays) to confirm mechanisms like apoptosis or cell cycle arrest .

Q. What are the best practices for evaluating the compound’s stability in pharmacological studies?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and analyze degradation products via LC-MS.
  • Test solubility in PBS and DMSO, and assess photostability under UV-Vis light (300–800 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.